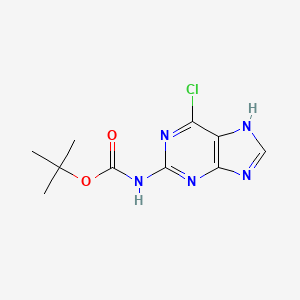

tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate

Description

tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12ClN5O2 and a molecular weight of 269.69 g/mol . It is also known by other names such as N-Boc-6-chloro-9H-purin-2-amine and Carbamic acid, N-(6-chloro-9H-purin-2-yl)-, 1,1-dimethylethyl ester . This compound is characterized by its chlorinated purine structure and is commonly used in various chemical and biological research applications .

Properties

IUPAC Name |

tert-butyl N-(6-chloro-7H-purin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-8-14-6(11)5-7(15-8)13-4-12-5/h4H,1-3H3,(H2,12,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZGELOMTPFKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309947-89-5 | |

| Record name | tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate typically involves the reaction of 6-chloro-9H-purine-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are used to remove the tert-butyl group.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted purine derivatives.

Deprotection Reactions: The major product is 6-chloro-9H-purine-2-amine .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules .

Biology: In biological research, it serves as a precursor for the synthesis of nucleoside analogs, which are important in studying DNA and RNA interactions .

Medicine: In medicinal chemistry, this compound is used in the development of antiviral and anticancer agents .

Industry: In the industrial sector, it is used in the production of pharmaceutical intermediates and fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate involves its interaction with nucleophilic sites in biological molecules . The compound can undergo nucleophilic substitution reactions , leading to the formation of various biologically active derivatives . These derivatives can interact with enzymes and receptors , affecting cellular processes .

Comparison with Similar Compounds

Biological Activity

Tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which incorporates a purine base, suggests interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. Understanding its biological activity can provide insights into its potential therapeutic applications, particularly in oncology and virology.

- Molecular Formula : C11H14ClN5O2

- Molecular Weight : 283.71 g/mol

- Melting Point : 147–149 °C

- Boiling Point : Approximately 491.3 °C

These properties indicate that the compound is stable under physiological conditions, making it suitable for further biological evaluations.

The biological activity of this compound can be attributed to its structural similarity to nucleosides and nucleotides, which are essential in cellular signaling and metabolism. The mechanism of action involves:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in nucleotide metabolism.

- Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits biological activity:

Anticancer Activity

Research has shown that purine derivatives, including this compound, can inhibit the growth of various cancer cell lines. For instance:

- In vitro Studies : Compounds similar to this derivative have demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43 to 14.65 μM .

Antiviral Potential

The compound is also being explored for its antiviral properties. Its structural components allow it to mimic nucleosides, potentially inhibiting viral replication by interfering with viral polymerases.

Case Studies and Experimental Findings

- Study on Anticancer Properties :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.